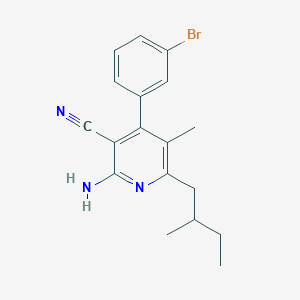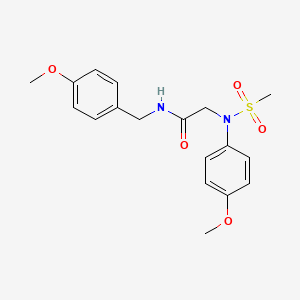![molecular formula C19H20FNOS B3934728 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine](/img/structure/B3934728.png)
4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine
Übersicht
Beschreibung
4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of thiomorpholines, which are cyclic organic compounds containing a sulfur atom and a nitrogen atom in the ring structure. The unique chemical structure of 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine has made it a promising candidate for various scientific research applications.
Wirkmechanismus
The mechanism of action of 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine involves the inhibition of various signaling pathways involved in cancer cell growth, oxidative stress, and inflammation. The compound has been found to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and proliferation. It also inhibits the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine has various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. It also improves cardiac function and reduces myocardial infarction size by reducing oxidative stress and inflammation in the heart. In addition, the compound has been found to inhibit cancer cell growth and induce apoptosis by targeting various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine in lab experiments is its high purity and stability. The compound is easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its potential toxicity and lack of selectivity. Further studies are needed to determine the optimal dosage and administration route for therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine. One direction is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease and stroke. Another direction is to develop more selective analogs of the compound with improved efficacy and safety profiles. Furthermore, the use of 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine as a tool for studying various signaling pathways involved in cancer cell growth, oxidative stress, and inflammation can provide valuable insights into the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
Research studies have shown that 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine has potential therapeutic applications in various fields such as cancer treatment, neuroprotection, and cardiovascular diseases. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, 4-[3-(2-fluorophenyl)-3-phenylpropanoyl]thiomorpholine has been shown to improve cardiac function and reduce myocardial infarction size in animal models.
Eigenschaften
IUPAC Name |
3-(2-fluorophenyl)-3-phenyl-1-thiomorpholin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS/c20-18-9-5-4-8-16(18)17(15-6-2-1-3-7-15)14-19(22)21-10-12-23-13-11-21/h1-9,17H,10-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVTWJMJWUHVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-Fluorophenyl)-3-phenylpropanoyl]thiomorpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B3934645.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3934654.png)

![2-methoxy-4-methyl-1-[2-(4-methyl-2-nitrophenoxy)ethoxy]benzene oxalate](/img/structure/B3934662.png)
![1-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]-3-(4-methylphenoxy)-2-propanol](/img/structure/B3934663.png)

![N-methyl-1-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-N-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3934678.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3934685.png)
![2-[5-(4-chlorophenyl)-2-furyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3934687.png)
![butyl 4-({4-[2-(4-chloro-3-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B3934705.png)

![N-[6-tert-butyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B3934719.png)
![4-({[(4-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B3934735.png)
![6-tert-butyl-2-[(2-chlorobenzoyl)amino]-N,N-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934740.png)